
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is a chemical compound that has caught the attention of scientists due to its potential in the field of medicinal chemistry. This compound has been studied for its ability to interact with biological systems and has shown promising results in various scientific research applications.
Scientific Research Applications
Positron Emission Tomography Imaging Agents : Shimoda et al. (2016) synthesized and evaluated novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGluR5). They found that one of these compounds exhibited high binding affinity and moderate lipophilicity, making it a useful PET ligand for imaging and quantitative analysis of mGluR5 (Shimoda et al., 2016).
Antibacterial Properties : Khalid et al. (2016) synthesized N-substituted derivatives of a related compound, 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, and evaluated them for antibacterial properties. Their study demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Synthesis of Hybrid Compounds : Ivanova et al. (2019) worked on synthesizing hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, which involved reactions with nitrogenous bases such as piperidine. Their research focused on creating pharmacophoric fragments through a novel reaction scheme (Ivanova et al., 2019).
Corrosion Inhibition on Iron : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. Their research provided insights into the adsorption and corrosion inhibition properties of these derivatives, which can be valuable in industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
3-[(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-5-4-6-16(11-15)13-20-14-17(7-8-18(20)22)25(23,24)21-9-2-1-3-10-21/h4-8,11,14H,1-3,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIUCXXEODTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B2462169.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one](/img/structure/B2462170.png)

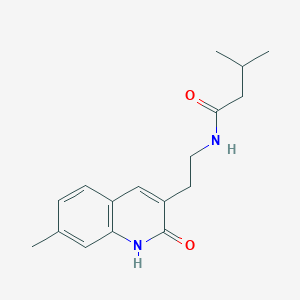
![2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2462175.png)
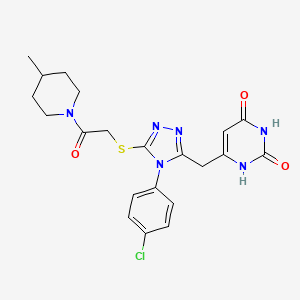
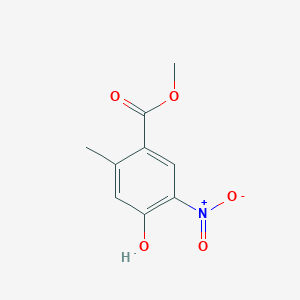
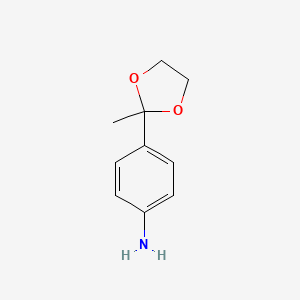
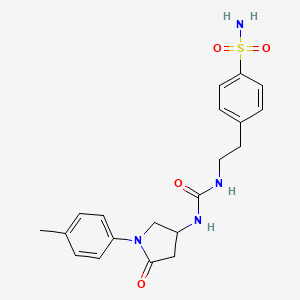

![N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2462187.png)
